5-Aminouracil chemical properties and structure
5-Aminouracil chemical properties and structure
An In-depth Technical Guide to 5-Aminouracil: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminouracil (5-AU) is a pyrimidine derivative and a structural analog of the nucleobase uracil. Distinguished by an amino group at the 5-position, this modification imparts unique chemical and biological properties, making it a compound of significant interest in medicinal chemistry and molecular biology. 5-AU serves as a critical tool for studying DNA replication and repair mechanisms due to its role as a thymine antagonist that can induce replication stress.[1][2][3] Its ability to be incorporated into DNA and form triplex DNA structures allows for the investigation of genetic integrity and mutagenesis.[2][3] Furthermore, 5-aminouracil and its derivatives have demonstrated a range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 5-aminouracil, tailored for professionals in research and drug development.
Chemical Structure and Identification
5-Aminouracil is a heterocyclic compound belonging to the pyrimidone class.[7] The core structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an amino group at position 5.
Tautomerism
Like other uracil derivatives, 5-aminouracil exhibits tautomerism, existing in several structural isomeric forms. The diketo form is the most stable and predominant tautomer in aqueous solutions.[4] A computational study has determined the equilibrium geometries of various tautomeric forms, including the dioxo, hydroxy-oxo, and dihydroxy forms.[4] The presence of the amino group at the C5 position introduces an additional site for hydrogen bonding, influencing its intermolecular interactions.[4]
Structural Identifiers
A summary of the key identifiers for 5-aminouracil is provided in the table below.
| Identifier | Value |
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione[8][9][10] |
| CAS Number | 932-52-5[8][9][10][11][12][13][14] |
| Molecular Formula | C₄H₅N₃O₂[7][8][10][12][13][14] |
| SMILES | C1=C(C(=O)NC(=O)N1)N[8][9] |
| InChI | InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9)[8][11] |
| InChIKey | BISHACNKZIBDFM-UHFFFAOYSA-N[8][10][11][12] |
Physicochemical Properties
The physical and chemical properties of 5-aminouracil are summarized in the tables below, providing essential data for its handling, formulation, and application in experimental settings.
General Properties
| Property | Value | Source(s) |
| Molecular Weight | 127.10 g/mol | [7][8][10][13][14] |
| Appearance | Beige to brown fine powder; White to cream to yellow to orange to brown powder; Crystals | [11][12][13][15] |
| Melting Point | >300 °C | [11][13] |
| pKa (Predicted) | 8.57 - 9.19 | [7][11] |
| pKa (Experimental) | 9.4 | [16] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | 0.5 g/L (at 20 °C) | [11][13] |
| Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [9] |
Experimental Protocols
Synthesis of 5-Aminouracil
A common and effective method for the synthesis of 5-aminouracil is the reduction of 5-nitrouracil.
This procedure involves the reduction of 5-nitrouracil using sodium hydrosulfite in an ammoniacal solution.
Materials:
-
5-nitrouracil
-
Concentrated ammonia solution
-
Sodium hydrosulfite (technical grade)
-
Concentrated hydrochloric acid
-
Norite (activated carbon)
Procedure:
-
A suspension of 15.7 g of 5-nitrouracil is prepared in a solution of 10 mL of concentrated ammonia in 250 mL of water.[17]
-
While stirring, 75 g of technical sodium hydrosulfite is added to the suspension. The temperature of the mixture will rise to approximately 55 °C.[17]
-
The mixture is then heated to boiling, subsequently cooled, and filtered to collect the crude product.[17]
-
The crude product (10.0 g) is dissolved in a mixture of 10 mL of concentrated hydrochloric acid and 100 mL of water.[17]
-
The solution is decolorized with a small amount of norite and then diluted to 300 mL.[17]
-
The solution is heated to boiling, and 10 mL of concentrated ammonia is added.[17]
-
Upon cooling, 5-aminouracil precipitates as colorless, silky needles. The product is collected by filtration.[17]
-
Expected yield is approximately 9.2 g (73%).[17]
Caption: Synthesis of 5-Aminouracil via reduction of 5-nitrouracil.
An alternative method utilizes ferrous sulfate in an aqueous ammonia solution.
Procedure:
-
A solution of 150 g of ferrous sulfate in hot water is added rapidly to a hot solution containing 10 g of 5-nitrouracil and 150 mL of concentrated aqueous ammonia in 600 mL of water.[18]
-
The mixture is boiled for 30 minutes, leading to the precipitation of ferric hydroxide.[18]
-
The precipitate is removed by filtration.[18]
-
The filtrate is concentrated and cooled to precipitate the 5-aminouracil.[18]
-
Purification is achieved by dissolving the product in dilute hydrochloric acid and reprecipitating with dilute ammonium hydroxide.[18]
-
The expected yield is 5.5 g (68%).[18]
Spectroscopic Analysis
The structure and purity of 5-aminouracil are typically confirmed using various spectroscopic techniques.
-
Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra are valuable for identifying functional groups and analyzing the vibrational modes of the molecule.[19][20] The spectra show characteristic bands for NH₂, C=O, C=C, and N-H stretching and bending vibrations.[20][21] For instance, the antisymmetric and symmetric NH₂ stretching modes are observed around 3360 cm⁻¹ and 3290 cm⁻¹, respectively.[20]
-
Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of 5-aminouracil. GC-MS and MS-MS data are available in public databases like PubChem.[8]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is sensitive to tautomeric forms and pH changes.
Biological Activity and Mechanism of Action
5-Aminouracil is recognized for its significant biological effects, primarily stemming from its ability to interfere with DNA synthesis.[1]
-
Inhibition of DNA Replication: As an analog of thymine, 5-AU can be incorporated into DNA during replication. This incorporation can lead to base-pair mismatches and block DNA synthesis, thereby inducing replication stress.[1][2] This property makes it a valuable tool for studying DNA repair pathways.[2]
-
Induction of Oxidative Stress: Treatment of cells with 5-aminouracil has been shown to increase the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and lead to the depletion of intracellular antioxidants like reduced glutathione (GSH).[3]
-
Formation of Triplex DNA: 5-Aminouracil can act as a third strand in the formation of triplex DNA structures through Hoogsteen hydrogen bonding.[3] This interaction can interfere with transcription and other DNA-dependent processes.
-
Therapeutic Potential: The ability of 5-aminouracil to disrupt DNA integrity and cellular redox balance underlies its investigated use as an antitumor, antiviral, and antibacterial agent.[1][5][6]
Caption: Cellular mechanism of action for 5-Aminouracil.
Conclusion
5-Aminouracil is a multifaceted molecule with a well-defined chemical structure and a diverse range of biological activities. Its utility as a research tool in molecular biology is firmly established, particularly in the study of DNA replication and repair. The straightforward synthesis and unique properties of 5-AU, combined with its potential as a scaffold for developing new therapeutic agents, ensure its continued relevance for scientists and drug development professionals. This guide has consolidated the core technical information on 5-aminouracil to support and facilitate future research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Aminouracil | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. 5-Aminouracil, 97% | Fisher Scientific [fishersci.ca]
- 11. 5-Aminouracil | 932-52-5 [chemicalbook.com]
- 12. 5-Aminouracil, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. scbt.com [scbt.com]
- 15. 5-アミノウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
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